苯并二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

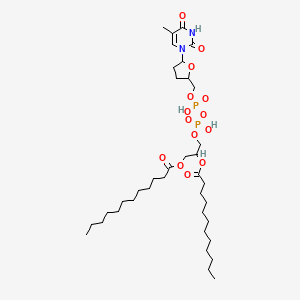

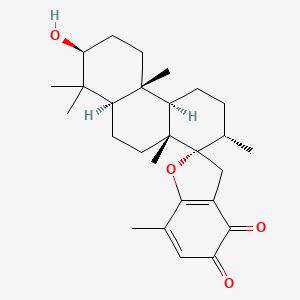

Stypoldione is an ortho-quinone monoalcohol with a molecular weight of 426 . It is derived from the brown seaweed Stypopodium zonale . It was discovered during a study by Gerwick & Fenical (1981) which was investigating mechanisms of chemical defense against foraging in the marine environment .

Synthesis Analysis

The synthesis of Stypoldione involves a biomimetic approach to the novel spirobenzoquinonefuran unit . This strategy has close similarities to the probable biogenesis of this portion of the natural product .Molecular Structure Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .Chemical Reactions Analysis

Stypoldione is known to react covalently with the sulfhydryl groups of a number of proteins including tubulin and with sulfhydryl groups of peptides and small molecules . Thus, Stypoldione could potentially react with a large number of cellular targets .Physical And Chemical Properties Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .科学研究应用

药理特性

苯并二酮,源自褐藻苯并藻,表现出有趣的药理特性。最初因其鱼毒性(对鱼的毒性)而被发现,它代表了海洋环境中重要的化学防御机制。值得注意的是,它被选作进一步研究,因为尽管不是从藻类中提取的最有效的化合物,但它具有化学稳定性 (O'Brien 等人,1984 年)。

细胞分裂抑制

已发现苯并二酮可抑制海洋胚胎和哺乳动物细胞培养中的细胞分裂。这种抑制可能归因于它与微管蛋白的相互作用,微管蛋白是细胞分裂中的关键成分,以及它与蛋白质(如微管蛋白)的巯基共价结合的能力 (O'Brien 等人,1989 年)。

分子相互作用

苯并二酮的邻苯二酚官能团使其能够与含硫醇化合物的巯基共价结合。假设这种相互作用是其生物作用的基础,包括抑制各种生物过程 (O'Brien 等人,1986 年)。

合成应用

人们已经努力进行苯并二酮的形式全合成,使用光化学触发的电子转移来启动萜类多烯醇的仿生级联环化。这种合成方法反映了苯并二酮在有机化学和药物发现领域的潜力 (Xing 和 Demuth,2001 年)。

细胞周期影响

研究表明,苯并二酮影响培养海胆胚胎中的细胞周期进程、DNA 和蛋白质合成以及细胞分裂。它对这些基本生物过程的影响突出了其作为细胞生物学研究工具的潜力 (White 和 Jacobs,1983 年)。

抑制微管装配

研究表明,苯并二酮可以在体外抑制微管装配,影响微管蛋白的聚合,微管蛋白是微管形成中的关键蛋白。这种抑制对理解细胞结构和功能的机制具有影响 (O'Brien 等人,1983 年)。

属性

| 71103-05-4 | |

分子式 |

C27H38O4 |

分子量 |

426.6 g/mol |

IUPAC 名称 |

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione |

InChI |

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

InChI 键 |

LLWMPGSQZXZZAE-JZFVXYNCSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

规范 SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C |

同义词 |

stypoldione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)

![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)